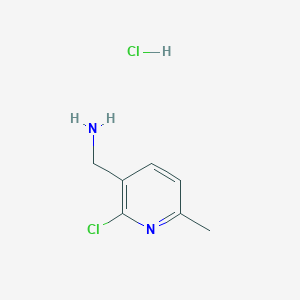

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride

描述

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride (CAS: 1428532-87-9) is a pyridine derivative featuring a chloro group at position 2, a methyl group at position 6, and a methanamine group at position 3, with the amine stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₀Cl₂N₂, with a molecular weight of 193.08 g/mol and a purity typically exceeding 95% . The compound is classified under amines and heterocycles, serving as a critical building block in organic synthesis for pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

(2-chloro-6-methylpyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(4-9)7(8)10-5;/h2-3H,4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRQYNYRKHXRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically starts from suitably substituted pyridine precursors such as 2-chloro-6-methylpyridine derivatives or related intermediates. Key steps include:

- Selective halogenation and methylation on the pyridine ring.

- Introduction of the methanamine group via reductive amination or nucleophilic substitution.

- Conversion to the hydrochloride salt for isolation and purification.

Preparation of Key Intermediate: 5-(Chloromethyl)-2-methylpyridine Hydrochloride

This intermediate is crucial as the chloromethyl group can be displaced by amine nucleophiles to form the methanamine moiety.

- Starting from (6-methylpyridin-3-yl)methanol, chlorination is performed using thionyl chloride (SOCl₂) in solvents such as toluene or chloroform.

- Reaction conditions typically involve temperatures between 20°C and 65°C for 1 hour.

- The reaction yields 5-(chloromethyl)-2-methylpyridine hydrochloride in high yields (92–96%).

- The product precipitates out during the reaction and is isolated by filtration and drying.

| Starting Material | Reagent & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| (6-Methylpyridin-3-yl)methanol | SOCl₂ (4 equiv), dropwise addition | Toluene/CHCl₃ | 20–35°C | 1 h | 96 | White solid precipitates |

| (6-Methylpyridin-3-yl)methanol | SOCl₂ (2 equiv), heated to 65°C | Toluene | 65°C | 1 h | 92 | Beige solid isolated |

Amination via Reductive Amination of Cyanohydrins

A prominent method for introducing the methanamine group on pyridinyl derivatives involves reductive amination of cyanohydrins:

- The cyanohydrin intermediate is reacted with an amine source (such as pyridin-2-yl-methylamine).

- The reaction is carried out in a basic medium using organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Sodium cyanoborohydride (NaBH₃CN) is used as the reducing agent.

- Metal salts like iron(II) sulfate (FeSO₄·7H₂O) are added to scavenge cyanide ions and suppress side reactions.

- The reaction proceeds efficiently at room temperature, yielding the desired amine derivatives.

| Parameter | Details |

|---|---|

| Reducing agent | Sodium cyanoborohydride (NaBH₃CN) |

| Base | DABCO (tertiary amine) |

| Metal salt additive | FeSO₄·7H₂O (iron(II) sulfate heptahydrate) |

| Temperature | Room temperature |

| Solvent | Typically dichloromethane and water biphasic system |

| Workup | Extraction, washing, drying over MgSO₄ |

This method is advantageous for its mild conditions, high selectivity, and ability to suppress cyanide-related side reactions.

Alternative Synthetic Routes via Pd-Catalyzed Cross-Coupling and Amination

Recent advances in organometallic catalysis have enabled the selective functionalization of pyridine rings:

- Starting from 2-chloro-6-methylpyridine, Pd-catalyzed cross-coupling with methylaluminum reagents affords selectively substituted intermediates.

- Subsequent Hartwig–Buchwald amination using lithium bis(trimethylsilyl)amide and triphenylsilylamine yields 2-amino-6-methylpyridine derivatives.

- Deprotection steps yield free amine intermediates that can be further converted to methanamine derivatives.

- These methods provide high yields (65–87%) and excellent selectivity for the desired substitution pattern.

This approach, while more complex, allows for precise control over substitution and functional group introduction on the pyridine ring.

Summary Table of Preparation Methods

Research Findings and Notes

- The reductive amination approach is widely favored due to its operational simplicity and mild reaction conditions.

- The addition of metal salts such as FeSO₄ is critical to mitigate cyanide ion toxicity and side reactions during reductive amination.

- Pd-catalyzed methods offer alternative routes with high regioselectivity but require more specialized reagents and conditions.

- The chlorination of (6-methylpyridin-3-yl)methanol to the corresponding chloromethyl derivative is a well-established preparatory step, providing a reactive handle for subsequent amination.

化学反应分析

Types of Reactions

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of piperidine derivatives.

科学研究应用

Chemical Properties and Structure

Chemical Formula : C₇H₈ClN

Molecular Weight : 141.60 g/mol

Structure : The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, along with a methanamine functional group.

Organic Chemistry

In organic chemistry, (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride serves as a building block for synthesizing various heterocyclic compounds. Its unique structure allows for the introduction of other functional groups, facilitating the development of more complex molecules.

Pharmacology

This compound has been investigated for its pharmacological properties , particularly in drug development. Some derivatives have shown potential as:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Studies utilizing Density Functional Theory (DFT) calculations have suggested that modifications to the compound's structure can enhance its anticancer properties through targeted interactions with biological molecules.

Agrochemistry

In the field of agrochemicals, this compound is explored for its potential use in developing new pesticides and herbicides. Its reactivity allows it to participate in reactions that yield compounds effective against agricultural pests.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of (2-Chloro-6-methylpyridin-3-yl)methanamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, suggesting potential applications in pharmaceutical formulations aimed at treating bacterial infections.

Case Study 2: Microwave-Assisted Synthesis

Research conducted on microwave-assisted synthesis demonstrated that this method significantly reduced reaction times and improved yields compared to traditional methods. The study highlighted the efficiency of this approach in producing high-purity this compound for further applications in research and industry.

作用机制

The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

相似化合物的比较

Structural Analogs in Pyridine Derivatives

The compound is compared to structurally related pyridine-based methanamine hydrochlorides, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Functional Differences

- Solubility : Hydrochloride salts generally improve water solubility. However, the 6-methyl group in the main compound may reduce solubility compared to the methoxy analog .

- Melting Points: Limited data exist, but hydrochloride salts of pyridine derivatives typically exhibit melting points above 200°C. For example, [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl melts at 268°C, suggesting similar thermal stability for the main compound .

- Synthetic Utility : The main compound’s 3-amine group facilitates nucleophilic reactions, whereas thiazole-based analogs (e.g., CAS 690632-35-0) prioritize heterocyclic ring functionalization .

Commercial Availability and Pricing

生物活性

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 142.61 g/mol. It features a pyridine ring substituted with a chlorine atom and a methyl group, enhancing its reactivity and solubility.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various pyridine derivatives, including this compound, against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound has potent activity against various microbial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, thereby modulating their activity. This can include:

- Receptor Binding: Interaction with neurotransmitter receptors.

- Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

- Signal Transduction: Modulation of intracellular signaling cascades .

Study on Antibacterial Activity

In a study published in MDPI, the antibacterial efficacy of this compound was assessed alongside other derivatives. The compound demonstrated effective inhibition against multiple bacterial strains, highlighting its potential as an antibacterial agent .

Synthesis and Derivative Analysis

A series of derivatives were synthesized from this compound to evaluate their biological activities. The modifications led to variations in antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is compared with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (2-Bromo-6-methylpyridin-3-yl)methanamine hydrochloride | 1428532-88-0 | 0.90 | Contains a bromine substituent |

| (6-Methylpyridin-3-yl)methanamine | 1428532-89-1 | 0.88 | Lacks the hydrochloride salt form |

| (2-Chloro-4,6-dimethylpyridine) | 30838-93-8 | 0.88 | Different chlorine position |

This table illustrates how the presence of specific substituents affects the biological activity and reactivity of these compounds .

常见问题

Basic: What are the recommended methods for synthesizing (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride with high yield and purity?

Methodological Answer:

A multi-step approach is often employed, starting with reductive amination or nucleophilic substitution of pre-functionalized pyridine derivatives. For example, sodium borohydride reduction of imine intermediates (e.g., 2-chloro-6-methylnicotinaldehyde) in aqueous or alcoholic solvents can yield the primary amine, followed by HCl treatment to form the hydrochloride salt. Critical parameters include pH control during salt formation and purification via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted precursors. Monitoring reaction progress with thin-layer chromatography (TLC) or LC-MS ensures intermediate purity .

Basic: How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

Combine orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and methyl groups on the pyridine ring).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Melting Point Analysis: Compare observed melting points (e.g., 203–204°C for related thiazole analogs) to literature values to detect impurities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the exact mass (e.g., [M+H]+ = 201.13) .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Handling: Use glove boxes or fume hoods with personal protective equipment (PPE) to avoid inhalation or dermal exposure. Solubility in polar solvents (e.g., water, methanol) requires careful waste disposal .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions: Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter activity. Standardize protocols using reference inhibitors (e.g., monoamine oxidase inhibitors for enzyme studies) .

- Compound Purity: Re-evaluate batches via HPLC and HRMS to rule out degradation products.

- Structural Confirmation: Single-crystal X-ray diffraction or 2D NMR (e.g., COSY, HSQC) ensures correct stereochemistry and absence of tautomers .

Advanced: What strategies optimize the synthesis route to minimize by-products like chlorinated derivatives or N-alkylated impurities?

Methodological Answer:

- Reagent Selection: Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to prevent over-reduction of the pyridine ring.

- Temperature Control: Lower reaction temperatures (0–25°C) reduce side reactions like N-alkylation.

- Protection/Deprotection: Introduce temporary protecting groups (e.g., Boc for amines) during functionalization steps. Post-synthesis, purify via column chromatography (silica gel, gradient elution) to isolate the target compound .

Advanced: How can computational modeling predict the compound’s interaction with biological targets such as monoamine oxidases?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding poses in enzyme active sites (e.g., MAO-A/MAO-B). Focus on hydrogen bonding with conserved residues (e.g., Tyr 435 in MAO-B) and π-π stacking with flavin cofactors.

- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes.

- QSAR Modeling: Corrogate electronic parameters (e.g., Hammett σ values for chloro substituents) with inhibitory activity data from structural analogs .

Advanced: What analytical techniques are most effective for quantifying trace impurities (<0.1%) in this compound?

Methodological Answer:

- LC-HRMS: Couple ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) MS to detect low-abundance impurities (e.g., dechlorinated by-products).

- Ion Chromatography: Quantify residual chloride ions from incomplete salt formation.

- NMR Relaxation Methods: Use ¹H NMR with relaxation filters to suppress signals from the main component, enhancing impurity detection .

Advanced: How can researchers identify and characterize potential metabolites of this compound in biological systems?

Methodological Answer:

- In Vitro Incubation: Expose the compound to liver microsomes (human/rat) with NADPH cofactor. Quench reactions with acetonitrile and analyze via LC-MS/MS.

- Metabolite Profiling: Use neutral loss/diagnostic ion scanning (e.g., m/z shifts for glucuronidation or sulfation).

- Stable Isotope Labeling: Synthesize deuterated analogs to track metabolic pathways (e.g., hydroxylation at the methyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。